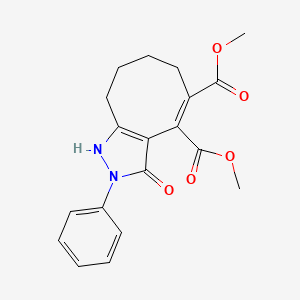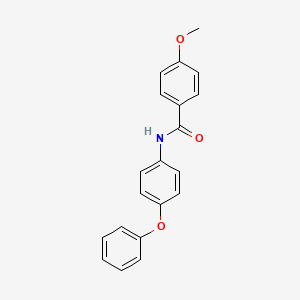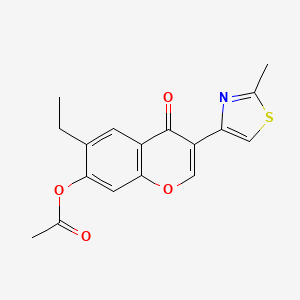
3-Deoxydigitoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxydigitoxigenin is a naturally occurring cardenolide, a type of steroid that is primarily found in certain plants. It is structurally related to digitoxigenin, differing by the absence of a hydroxyl group at the C-3 position. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of heart diseases and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxydigitoxigenin typically involves the chemical modification of digitoxigenin. One common method includes the selective reduction of the hydroxyl group at the C-3 position. This can be achieved using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often relies on the extraction and subsequent chemical modification of digitoxigenin from plant sources. The process involves several steps, including extraction, purification, and chemical transformation, to yield the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxydigitoxigenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various organic reagents, depending on the desired functional group, are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
3-Deoxydigitoxigenin has been extensively studied for its applications in several fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: It is used to study the effects of cardenolides on cellular processes.
Industry: Its derivatives are explored for potential use in pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Deoxydigitoxigenin involves its interaction with cellular targets such as the sodium-potassium ATPase pump. By inhibiting this enzyme, it increases intracellular calcium levels, which enhances cardiac contractility. Additionally, its antiviral properties are attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Digitoxigenin: Similar structure but with a hydroxyl group at the C-3 position.
Ouabain: Another cardenolide with a different sugar moiety.
Digoxin: A widely used cardiac glycoside with a similar mechanism of action.
Uniqueness: 3-Deoxydigitoxigenin is unique due to its specific structural modifications, which confer distinct biological activities. Its lack of a hydroxyl group at the C-3 position differentiates it from digitoxigenin and may influence its pharmacokinetics and pharmacodynamics .
Properties
CAS No. |
22040-72-8 |
|---|---|
Molecular Formula |
C23H34O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-[(5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O3/c1-21-10-4-3-5-16(21)6-7-19-18(21)8-11-22(2)17(9-12-23(19,22)25)15-13-20(24)26-14-15/h13,16-19,25H,3-12,14H2,1-2H3/t16-,17+,18-,19+,21-,22+,23-/m0/s1 |
InChI Key |
ITRLYOYEKVDKEE-MITUEXOSSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)

![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11995118.png)
![(3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11995134.png)
![3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline](/img/structure/B11995146.png)

![Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11995156.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)





